3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one
Description
Properties
CAS No. |
916137-34-3 |
|---|---|
Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3S/c1-23-16-17-14-9-12(19(21)22)7-8-13(14)15(20)18(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
VIOOTIAJYGNKRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the quinazolinone core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Substitution with Benzyl and Methylthio Groups: The benzyl and methylthio groups are introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylthiolating agents under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the corresponding amine derivative.
Scientific Research Applications
Anticancer Applications
Research indicates that 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one exhibits significant anticancer properties. Studies have focused on its potential as a lead compound for developing new anticancer agents. Its structural features allow for modifications that enhance biological activity and selectivity against specific cancer cell lines. Interaction studies have demonstrated its binding affinity to various biological targets associated with cancer progression .
Antimicrobial Properties
In addition to its anticancer applications, this compound has been investigated for antimicrobial activity. Its unique structure enables it to interact with microbial targets effectively, leading to potential therapeutic applications in treating infections. The presence of the methylthio group may enhance its solubility and bioavailability, contributing to its efficacy against various pathogens.
Case Studies
Several case studies highlight the effectiveness of 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one in various therapeutic contexts:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting a promising avenue for further research in cancer therapeutics.
- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, showing significant inhibitory effects. The results indicated that modifications to the structure could enhance efficacy against resistant strains, underscoring its potential as a lead compound in antimicrobial drug development.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit diverse biological and physicochemical profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity :
- The anti-inflammatory activity of compound 6g (Table 1) highlights the importance of a nitro group at position 7 combined with a heterocyclic substituent at position 3 . The target compound’s benzyl group may offer similar steric advantages but with altered binding kinetics.
- The anti-convulsant activity of 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one suggests that aryl/alkyl groups at position 3 enhance CNS-targeted effects .
Crystallographic data for 7-nitroquinazolin-4(3H)-one confirms planarity of the core structure, which is critical for π-stacking in molecular interactions .
Electronic and Steric Considerations :
- The methylsulfanyl group in the target compound is less electron-withdrawing than the tosyl group in 6-nitro-7-tosylquinazolin-4(3H)-one , which may reduce electrophilicity at position 7 .
- Compared to 6g , the benzyl group in the target compound may improve membrane permeability due to increased hydrophobicity .
Contradictions and Limitations :
- Structural data gaps for the target compound limit direct comparisons of conformational stability or intermolecular interactions.
Biological Activity
3-Benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including a benzyl group, a methylthio group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₃N₃O₃S
- Molecular Weight : 317.36 g/mol
- CAS Number : 916137-34-3
The biological activity of 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is largely attributed to its ability to interact with various biological targets. The presence of the nitro group and the methylthio group enhances its reactivity and binding affinity towards specific proteins, particularly those involved in cancer and cardiovascular diseases.
Anticancer Activity
Research indicates that 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one exhibits significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds, including this one, were effective against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been highlighted, making it a candidate for further development as an anticancer agent .
Antihypertensive Effects
In a study focusing on vasodilative properties, it was found that related compounds exhibited potent vasodilation effects on isolated rat mesenteric arterial rings. Specifically, compounds similar to 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one showed promising results in reducing blood pressure in spontaneously hypertensive rats (SHR) . This suggests potential applications in managing hypertension.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Its structural components allow it to interact with microbial targets effectively, potentially leading to the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one can be influenced by modifications to its structure. A comparison with similar compounds reveals insights into how different substituents affect activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Benzyl-6-nitroquinazolin-4(3H)-one | Lacks methylthio group | Antitumor activity |
| 2-Methylthioquinazolin-4(3H)-one | Lacks benzyl and nitro groups | Antimicrobial properties |
| 6-Aminoquinazolin-4(3H)-one | Lacks nitro and methylthio groups | Inhibits receptor tyrosine kinases |
| 4-Methylthioquinazoline | Contains thioether but lacks benzyl | Potential anti-inflammatory effects |
The presence of both the benzyl and methylthio groups in 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one is crucial for enhancing its solubility and overall biological activity compared to other derivatives lacking these substituents .
Case Studies
- Vasodilative Effects : A series of studies demonstrated that derivatives similar to this compound could significantly reduce systolic and diastolic blood pressure in animal models, indicating their potential as antihypertensive agents .
- Anticancer Efficacy : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a lead compound for developing new anticancer therapies .
Q & A
Q. What synthetic methodologies are effective for preparing 3-benzyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one?
The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclocondensation of anthranilic acid derivatives with nitriles or urea analogs. For nitro-substituted variants, nitration at the 7-position is often performed post-cyclization. A common approach involves reacting 4-nitro-2-aminobenzoic acid with benzylamine and methylsulfanyl precursors under reflux in ethanol or DMF, followed by purification via recrystallization (e.g., ethanol/acetone/THF solvent mixtures) . Key parameters include temperature control (~80–100°C) and stoichiometric ratios of substituents to avoid side products like over-nitrated analogs.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown via slow evaporation in ethanol/acetone/THF (1:1:1 v/v/v) yield suitable monoclinic systems (space group P2₁/n). Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. Refinement using SHELXTL or SHELXL is preferred due to their robust handling of anisotropic displacement parameters and hydrogen-bonding networks . Typical refinement statistics include R₁ < 0.05 and wR₂ < 0.15 for high-confidence models.
Q. What spectroscopic techniques validate the molecular structure?
- NMR : <sup>1</sup>H NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; methylsulfanyl at δ 2.5 ppm).
- IR : Stretching bands for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups.
- MS : High-resolution ESI-MS identifies the molecular ion peak ([M+H]<sup>+</sup> at m/z 354.08 for C₁₆H₁₃N₃O₃S) .
Advanced Research Questions
Q. How do substituents (benzyl, methylsulfanyl) influence the compound’s π-π stacking and hydrogen-bonding networks?
The benzyl group enhances π-π interactions (e.g., centroid distances ~3.6–3.8 Å) with adjacent aromatic rings, stabilizing the crystal lattice. Methylsulfanyl contributes to weak C–H···S interactions (3.3–3.5 Å), while the nitro group participates in N–H···O hydrogen bonds (2.8–3.0 Å), forming dimeric motifs . Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions’ contributions to lattice energy.
Q. What contradictions arise in biological activity data for nitroquinazolinone derivatives, and how are they resolved?
For example, some studies report anti-inflammatory activity (e.g., carrageenan-induced edema inhibition) but negligible cytotoxicity, while others show anticancer effects (e.g., IC₅₀ ~10 µM in HeLa cells). These discrepancies may stem from assay conditions (e.g., serum concentration, exposure time) or substituent positioning. Dose-response curves and in silico docking (e.g., COX-2 or EGFR kinase targets) help clarify mechanisms .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME assess logP (~2.5–3.0) and bioavailability (Lipinski’s Rule of Five compliance).
- Docking Studies : Targeting kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) identifies binding modes. For instance, the nitro group may form hydrogen bonds with Thr830 in EGFR’s active site .
Methodological Notes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
